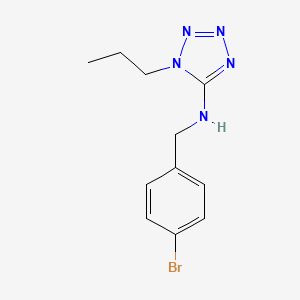
N-(4-bromobenzyl)-1-propyl-1H-tetrazol-5-amine
Vue d'ensemble
Description
N-(4-bromobenzyl)-1-propyl-1H-tetrazol-5-amine, also known as BPTA, is a tetrazole derivative that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied. In
Applications De Recherche Scientifique
N-(4-bromobenzyl)-1-propyl-1H-tetrazol-5-amine has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been shown to act as a selective antagonist of the GABA-A receptor α5 subunit. This receptor subtype is involved in cognitive processes such as learning and memory, and its modulation has been proposed as a potential therapeutic target for cognitive disorders such as Alzheimer's disease and schizophrenia.
Mécanisme D'action
N-(4-bromobenzyl)-1-propyl-1H-tetrazol-5-amine acts as a selective antagonist of the GABA-A receptor α5 subunit by binding to a specific site on the receptor and preventing the binding of GABA, the endogenous ligand for the receptor. This results in a reduction of inhibitory neurotransmission mediated by the GABA-A receptor α5 subunit, which in turn leads to an increase in excitatory neurotransmission and enhanced cognitive function.
Biochemical and Physiological Effects
This compound has been shown to enhance cognitive function in various animal models, including mice and rats. This effect is thought to be due to the selective antagonism of the GABA-A receptor α5 subunit, which leads to an increase in excitatory neurotransmission and enhanced cognitive function. This compound has also been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromobenzyl)-1-propyl-1H-tetrazol-5-amine in lab experiments is its selectivity for the GABA-A receptor α5 subunit, which allows for the specific modulation of this receptor subtype without affecting other receptor subtypes. This selectivity also allows for the study of the role of the GABA-A receptor α5 subunit in cognitive processes without the confounding effects of non-specific receptor modulation. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental paradigms.
Orientations Futures
There are several future directions for the study of N-(4-bromobenzyl)-1-propyl-1H-tetrazol-5-amine and its potential use in scientific research. One direction is the further characterization of the biochemical and physiological effects of this compound, including its effects on other receptor subtypes and its potential use in the treatment of cognitive disorders. Another direction is the development of more efficient synthesis methods for this compound, which would enable its wider use in lab experiments. Finally, the development of this compound analogs with improved solubility and selectivity could lead to the development of more potent and specific modulators of the GABA-A receptor α5 subunit.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-propyltetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN5/c1-2-7-17-11(14-15-16-17)13-8-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLRIIWXYHNTLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[2-(3,5-di-2-thienyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]amino}ethanol](/img/structure/B4419896.png)
![N'-cyclohexyl-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4419899.png)
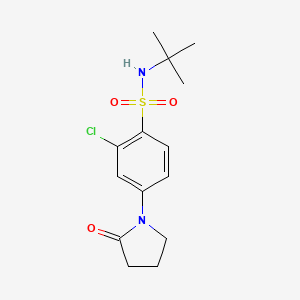
![2-{[6-(1-adamantyl)-3-cyanopyridin-2-yl]thio}acetamide](/img/structure/B4419917.png)
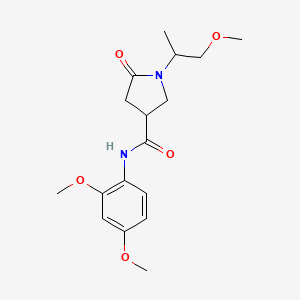

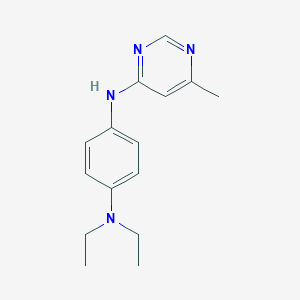
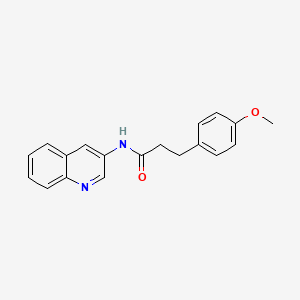

![2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419941.png)
![2-{[(1,1-dioxidotetrahydro-3-thienyl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B4419943.png)
![4-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B4419958.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3-methylphenoxy)butanamide](/img/structure/B4419985.png)